Cas no 85168-96-3 (1-[3,5-Bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol)

1-[3,5-Bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol structure
85168-96-3 structure
Product Name:1-[3,5-Bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
CAS-nummer:85168-96-3
MF:C69H78O15
MW:1147.34864187241
CID:887330
Update Time:2023-08-03

1-[3,5-Bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 1,1',1''-[benzene-1,3,5-triyltris(oxy)]tris[3-[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]phenoxy]propan-2-ol]
    • 1-[3,5-bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
    • 1,1',1''-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol)
    • 1,1',1''-[1,3,5-Benzenetriyltris(oxy)]tris[3-[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]phenoxy]-2-propanol]
    • 1-[3,5-Bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
    • Inchi: 1S/C69H78O15/c1-67(2,49-13-25-58(26-14-49)79-40-64-43-82-64)46-7-19-55(20-8-46)73-34-52(70)37-76-61-31-62(77-38-53(71)35-74-56-21-9-47(10-22-56)68(3,4)50-15-27-59(28-16-50)80-41-65-44-83-65)33-63(32-61)78-39-54(72)36-75-57-23-11-48(12-24-57)69(5,6)51-17-29-60(30-18-51)81-42-66-45-84-66/h7-33,52-54,64-66,70-72H,34-45H2,1-6H3
    • InChI-sleutel: LUJXRCDTCHTUOW-UHFFFAOYSA-N
    • LACHT: O1CC1COC1C=CC(=CC=1)C(C)(C)C1C=CC(=CC=1)OCC(COC1C=C(C=C(C=1)OCC(COC1C=CC(=CC=1)C(C)(C)C1C=CC(=CC=1)OCC1CO1)O)OCC(COC1C=CC(=CC=1)C(C)(C)C1C=CC(=CC=1)OCC1CO1)O)O

Berekende eigenschappen

  • Exacte massa: 1146.534
  • Monoisotopische massa: 1146.534
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 84
  • Aantal draaibare bindingen: 33
  • Complexiteit: 1640
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 6
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 181

Experimentele eigenschappen

  • Dichtheid: 1.23
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.598
Aanbevolen leveranciers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd